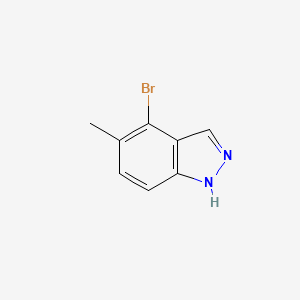

4-Bromo-5-methyl-1H-indazole

Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Materials Science Research

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a "privileged scaffold" in medicinal chemistry. researchgate.netlongdom.orgresearchgate.net This means its structural framework is frequently found in compounds with a wide range of biological activities. researchgate.netresearchgate.netmdpi.com The versatility of the indazole nucleus allows for the development of drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties. researchgate.netresearchgate.netmdpi.comigi-global.com Its unique chemical properties and the ability to exist in different tautomeric forms contribute to its prominence in the pharmaceutical industry. researchgate.netigi-global.com

Beyond pharmaceuticals, indazole derivatives are also gaining attention in materials science. Their stable and reactive nature enables the synthesis of advanced materials and polymers with customized properties, opening doors for various industrial applications. chemimpex.com

Overview of the Research Landscape for Halogenated and Alkyl-Substituted Indazoles

The introduction of halogen atoms and alkyl groups onto the indazole core significantly influences the molecule's physicochemical properties and biological activity. Halogenated indazoles, for instance, are crucial intermediates in the synthesis of many pharmaceutical drugs, including the anti-ovarian cancer drug Niraparib and the anticancer agent Pazopanib. semanticscholar.orgnih.gov Researchers have developed various methods for the regioselective halogenation of indazoles to create specific isomers for drug development. semanticscholar.orgnih.gov

Similarly, alkyl-substituted indazoles are a key area of investigation. The position and nature of the alkyl group can impact the molecule's interaction with biological targets. d-nb.info For example, studies on N-alkylation of the indazole scaffold have shown that the position of substitution (N-1 versus N-2) can be controlled by the reaction conditions and the presence of other substituents on the ring, which in turn affects the biological profile of the resulting compound. d-nb.info

Specific Academic and Research Interest in 4-Bromo-5-methyl-1H-indazole

The compound this compound has emerged as a valuable building block in both pharmaceutical and materials science research. chemimpex.comchemimpex.com Its specific substitution pattern, featuring a bromine atom at the 4-position and a methyl group at the 5-position, makes it a versatile intermediate for synthesizing more complex molecules. The bromine atom, in particular, is a useful handle for introducing a variety of functional groups through cross-coupling reactions.

This compound is actively used in the development of novel therapeutic agents, with a focus on anti-cancer and anti-inflammatory drugs. chemimpex.comchemimpex.com Furthermore, its stability and reactivity are being leveraged in the creation of innovative materials. chemimpex.com A patented preparation method for this compound highlights its importance and the need for efficient synthesis routes to meet research demands. google.com

Isomerism and Tautomerism in Indazole Systems: Focus on 1H- and 2H-Tautomers

A fundamental characteristic of the indazole system is the phenomenon of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.netbeilstein-journals.orgbeilstein-journals.org This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netbeilstein-journals.orgbeilstein-journals.org

The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. researchgate.netbeilstein-journals.orgbeilstein-journals.org This stability is attributed to its benzenoid character, which imparts greater aromaticity compared to the quinoid-like structure of the 2H-tautomer. nih.govresearchgate.net While less common, 3H-indazoles are also possible but lack heteroaromatic character and are rarely observed. nih.gov

The tautomeric equilibrium can be influenced by factors such as the presence of substituents on the indazole ring and the solvent environment. researchgate.net Although the 1H-tautomer is typically favored, there are instances where the 2H-tautomer can be more stable, particularly in solution where the formation of specific dimers can occur. researchgate.net The specific tautomeric form of an indazole derivative can have a significant impact on its biological activity, making the study of this isomerism crucial in drug design. nih.gov

| Property | 1H-Indazole | 2H-Indazole |

| Structure | Benzenoid | Quinoid |

| Stability | Generally more stable | Generally less stable |

| Aromaticity | More aromatic | Less aromatic |

| Prevalence | Predominant tautomer | Less common tautomer |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLXBXPJJAZHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657241 | |

| Record name | 4-Bromo-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926922-40-9 | |

| Record name | 4-Bromo-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 5 Methyl 1h Indazole and Its Derivatives

Direct Synthetic Routes to 4-Bromo-5-methyl-1H-indazole

Direct synthesis methods are specifically designed to produce this compound through a planned sequence of reactions starting from well-defined precursors.

Multi-Step Synthesis via Lithium Reagents and Hydrazine (B178648) Hydrate-Mediated Cyclization

A specific and high-yield pathway to synthesize this compound involves a three-step process utilizing organolithium chemistry and a final cyclization step with hydrazine hydrate (B1144303). google.com This method begins with the formation of a lithium reagent from a substituted toluene, followed by formylation and subsequent ring closure.

The synthesis proceeds as follows:

Lithiation and Formylation : The process starts with 2-bromo-4-fluorotoluene, which is reacted with lithium diisopropylamide (LDA) at low temperatures (-78 °C) in tetrahydrofuran (B95107) (THF) to generate a highly reactive lithium reagent. This intermediate is then treated with N,N-dimethylformamide (DMF) to introduce a formyl group, yielding the aldehyde precursor, compound (III). google.com

Oxime Formation : The aldehyde (III) is then reacted with methoxylamine hydrochloride in the presence of potassium carbonate to form an oxime derivative, compound (IV). google.com

Cyclization : The final step involves the crucial ring closure of compound (IV) using hydrazine hydrate in a solvent such as ethanol (B145695). Heating this mixture results in the formation of the indazole ring, yielding the final product, this compound (I). google.com This cyclization step has been reported with a molar yield of 86.5%. google.com

| Step | Starting Material | Reagents | Intermediate/Product | Molar Yield (%) |

| 1 | 2-bromo-4-fluorotoluene | 1. Lithium diisopropylamide (LDA) 2. N,N-dimethylformamide (DMF) | Compound (III) | 91.3 |

| 2 | Compound (III) | Methoxylamine hydrochloride, Potassium carbonate | Compound (IV) | Not specified |

| 3 | Compound (IV) | 80% Hydrazine hydrate, Ethanol | This compound | 86.5 |

Precursor Transformation via Diazotization and Cyclization

Another established route for synthesizing the indazole core involves the diazotization of an aniline (B41778) derivative, followed by an intramolecular cyclization. This strategy is widely used for preparing various substituted indazoles. For instance, the synthesis of 5-bromoindazole can be achieved from 4-bromo-2-methylaniline. The process involves treating the aniline with an acetylating agent like acetic anhydride, followed by the addition of a diazotizing agent such as isoamyl nitrite (B80452) in the presence of potassium acetate (B1210297), which induces cyclization.

A similar strategy can be applied to prepare precursors for other bromo-methyl-indazoles. Commercially available 2-alkyl-4-bromo-6-methylanilines can be diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then quenched with a thiol, like t-butylthiol, to form a diazosulfide intermediate. Subsequent treatment with a strong base, such as potassium t-butoxide, facilitates an intramolecular cyclization to yield the corresponding bromoindazole derivative. ucsf.edu

| Starting Material | Key Reagents | Process | Product Type |

| 4-bromo-2-methylaniline | Acetic anhydride, Isoamyl nitrite, Potassium acetate | Acetylation, Diazotization, Cyclization | 5-bromoindazole |

| 2-alkyl-4-bromo-6-methylaniline | Sodium nitrite/HCl, t-butylthiol, Potassium t-butoxide | Diazotization, Diazosulfide formation, Base-mediated cyclization | Bromoindazole intermediate ucsf.edu |

General Approaches for Indazole Core Construction Applicable to Substituted Derivatives

Beyond direct synthesis, several general methodologies for constructing the indazole nucleus are applicable to a wide array of substituted derivatives, including this compound. These methods offer versatility and access to diverse molecular scaffolds.

[3+2] Cycloaddition Reactions (e.g., Arynes and α-Diazocarbonyl Compounds)

The [3+2] cycloaddition reaction between an aryne and a diazo compound is a powerful and direct method for synthesizing the indazole ring system. organic-chemistry.orgresearchgate.net This approach involves the in situ generation of a highly reactive aryne intermediate from a precursor, typically an o-(trimethylsilyl)aryl triflate, in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgresearchgate.net

The generated aryne then reacts with a 1,3-dipole, such as a diazo compound or a sydnone, to form the bicyclic indazole structure. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is noted for its mild reaction conditions, high efficiency, and broad substrate tolerance, making it suitable for creating a wide range of substituted indazoles. organic-chemistry.orgresearchgate.net The reaction of monosubstituted diazo compounds with arynes typically leads to the formation of 1H-indazoles through the rearrangement of an initial 3H-indazole adduct. orgsyn.org

| Aryne Precursor | 1,3-Dipole | Key Conditions | Product |

| o-(trimethylsilyl)aryl triflate | Diazo compounds | CsF or TBAF, Room Temperature | Substituted 1H-Indazoles organic-chemistry.org |

| o-(trimethylsilyl)aryl triflate | Sydnones | TBAF, THF, Room Temperature | Substituted 2H-Indazoles organic-chemistry.orgnih.gov |

Metal-Free C-H Amination Routes

Metal-free C-H amination has emerged as a significant strategy for the synthesis of nitrogen-containing heterocycles. rsc.orgnih.gov This approach avoids the use of transition-metal catalysts, which can be advantageous in terms of cost and product purity. nih.govresearchgate.net For the synthesis of indazole derivatives, this can involve an intramolecular C-H amination reaction.

One such method involves the use of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to facilitate the C-H amination of N-Ts-2-alkenylanilines, leading to indole (B1671886) synthesis, a related heterocyclic system. nih.govresearchgate.net A more direct application to indazoles is a regioselective C-H amination of 2H-indazoles under transition-metal-free conditions, which demonstrates excellent functional group tolerance and provides C-N functionalized products in good to excellent yields. rsc.orgnih.gov These routes represent modern, efficient strategies for derivatizing the indazole core.

Synthesis from Cyclohexanone (B45756) Derivatives

An alternative approach to constructing the indazole ring system begins with a pre-formed six-membered carbocycle, such as a cyclohexanone or cyclohexenone derivative. This method involves the reaction of the cyclic ketone with hydrazine hydrate. researchgate.net The reaction typically proceeds in the presence of ethanolic acetic acid, leading to the formation of the corresponding indazole derivatives. researchgate.net This pathway effectively transforms a carbocyclic ring into a heterocyclic system by incorporating a nitrogen-nitrogen bond and inducing aromatization. This strategy is particularly useful for creating 4,5,6,7-tetrahydro-1H-indazole structures, which can be subsequently aromatized to yield fully aromatic indazoles.

| Precursor | Reagent | Conditions | Product Type |

| Cyclohexenone derivatives | Hydrazine hydrate | Ethanolic acetic acid | Indazole derivatives researchgate.net |

| Cyclohexanone derivatives | Hydrazine hydrate | Not specified | Indazole derivatives researchgate.net |

Regioselective Functionalization and Derivatization Techniques

The indazole core possesses two nitrogen atoms (N1 and N2) that can undergo substitution, leading to regioisomers with distinct properties. Furthermore, the carbon framework, particularly the bromine-substituted C4 position, offers a handle for further functionalization. Controlling the regioselectivity of these reactions is a key challenge and a focus of significant research.

The direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products, posing significant purification challenges. nih.gov Consequently, developing regioselective N-alkylation protocols is of great synthetic value. d-nb.info The regiochemical outcome is influenced by a combination of electronic and steric factors of the indazole ring substituents, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent. d-nb.infonih.govbeilstein-journals.org

Research has shown that for many substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (THF) promotes high selectivity for the N1-alkylated product. nih.gov For instance, the N-alkylation of various C3-substituted indazoles with pentyl bromide using NaH in THF resulted in excellent N1 regioselectivity (>99:1). nih.govbeilstein-journals.org This selectivity is often attributed to the coordination of the sodium cation between the N2-nitrogen and an electron-rich atom in a C3 substituent, sterically hindering attack at the N2 position. nih.govresearchgate.net

Conversely, changing the reaction conditions can favor the formation of the N2 isomer. The use of bases like cesium carbonate (Cs₂CO₃) in solvents such as N,N-dimethylformamide (DMF) has been shown to alter the N1/N2 ratio, in some cases favoring the N2 product. beilstein-journals.org Furthermore, Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) have demonstrated a strong preference for N2-alkylation. nih.gov For certain substrates, particularly those with substituents at the C7 position (e.g., -NO₂ or -CO₂Me), excellent N2 regioselectivity (≥ 96%) can be achieved even with the NaH/THF system, highlighting the profound impact of substituent electronics and sterics on the reaction's regiochemical course. nih.gov

Recent studies have also employed density functional theory (DFT) calculations to provide mechanistic insights into the regioselectivity, suggesting that a chelation mechanism involving cesium can favor N1-substitution, while other non-covalent interactions drive the formation of the N2-product. nih.gov Trifluoromethanesulfonic acid (TfOH) has been reported as a catalyst for highly regioselective N2-alkylation of indazoles with diazo compounds, offering a metal-free alternative. rsc.org

| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|---|

| 3-CO₂Me-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | nih.gov |

| 3-CO₂Me-1H-indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | 50 | 1.5:1 | beilstein-journals.org |

| 7-NO₂-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 1:24 | nih.gov |

| 1H-Indazole | Ethyl 2-diazopropanoate | TfOH (catalyst) | DCE | 50 | 0:100 | rsc.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, vinyl, and alkynyl substituents onto the indazole scaffold. researchgate.netdntb.gov.ua The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly effective for functionalizing bromoindazoles like this compound. nih.govrsc.org

The efficiency of the Suzuki reaction is highly dependent on the choice of catalyst, base, and solvent. Studies on the coupling of various 5-bromoindazoles with boronic acids have shown that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective catalyst, often providing the desired products in high yields and short reaction times. nih.govresearchgate.net Other catalysts such as palladium(II) acetate (Pd(OAc)₂) have also been employed successfully. ias.ac.in

The selection of the base is also crucial. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. nih.govnih.gov The reaction is typically performed in solvents such as dimethoxyethane (DME), dimethylformamide (DMF), or mixtures like dioxane/water. nih.govresearchgate.net These methods allow for the synthesis of a wide array of novel indazole derivatives by functionalizing the C4-bromo position, which is essential for creating libraries of compounds for biological screening. nih.govias.ac.in For instance, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized by the Suzuki coupling of a 5-bromo-indazole derivative with various aryl boronic acids in the presence of Pd(OAc)₂ and CsF. ias.ac.in

| Bromoindazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 150 (MW) | 94 | nih.gov |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | CsF | - | - | - | ias.ac.in |

Halogenated indazoles are valuable intermediates, as the halogen atom can be readily displaced or used as a handle in cross-coupling reactions. nih.govchim.it Direct C-H halogenation provides an atom-economical route to these compounds. The regioselectivity of halogenation on the indazole ring is a key consideration.

For the synthesis of this compound, bromination often occurs on a precursor molecule prior to the indazole ring formation. However, direct bromination of the indazole core is also a widely studied strategy. Reagents such as N-bromosuccinimide (NBS) are commonly used for the regioselective bromination of indazoles. nih.govrsc.org By carefully adjusting reaction conditions like solvent and temperature, it is possible to control the position and degree of halogenation, leading to mono- or poly-halogenated products. nih.govrsc.org For example, a metal-free, regioselective C7-bromination of 4-substituted 1H-indazoles was achieved using NBS in DMF at 80 °C. nih.gov

Other innovative halogenation methods have also been developed. An ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been reported, offering a rapid and efficient protocol under mild conditions. nih.gov This method demonstrates good functional group tolerance and avoids the use of toxic and volatile liquid bromine. nih.gov Metal-free conditions, often employing N-halosuccinimides (NXS, where X = Br, Cl), are favored as they align with green chemistry principles. nih.govrsc.org

Process Optimization and Scalable Synthesis Development

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and sustainability.

The optimization of reaction conditions is crucial for maximizing yield and minimizing impurities. A patent for the preparation of this compound describes specific conditions for a multi-step synthesis, highlighting the importance of temperature and reaction time control. google.com For instance, a key cyclization step using hydrazine hydrate is conducted at temperatures ranging from 40-100 °C for 2-16 hours in solvents like tetrahydrofuran or ethanol. google.com

In palladium-catalyzed reactions, the catalyst loading is a significant factor in terms of both cost and efficiency. Minimizing the amount of palladium, which is a precious metal, is a key goal. acs.org Optimization studies for Suzuki reactions have explored various palladium catalysts, bases, and solvents to identify the most effective combination. nih.govnih.gov For example, screening of four different palladium catalysts for a Suzuki coupling of a 5-bromoindazole identified Pd(dppf)Cl₂ as the optimal choice, giving high yields in just two hours. nih.gov

Solvent effects can be profound. In N-alkylation, switching from THF to DMF can invert the regioselectivity. beilstein-journals.org In general indazole synthesis, DMSO has been found to give the best yields compared to other solvents in certain reactions. researchgate.net Temperature also plays a critical role; for example, increasing the temperature from room temperature to 50 °C was found to drive an N-alkylation reaction to completion. nih.gov

The application of green chemistry principles to the synthesis of indazoles and their derivatives has gained significant attention. benthamdirect.comrsc.org These principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key strategies include the use of environmentally benign solvents. Water and ethanol have been successfully employed as solvents for the metal-free halogenation of 2H-indazoles, representing a greener alternative to traditional organic solvents. rsc.org The development of metal-free catalytic systems is another important aspect of green indazole synthesis. rsc.org For example, a visible-light-induced, metal-free reductive cyclization of ortho-carbonyl-substituted azobenzenes has been developed to produce indazoles in high yields. rsc.org

Other green approaches include one-pot, multi-component reactions that reduce the number of synthetic steps and purification stages, thereby saving time, resources, and energy. organic-chemistry.org The use of recyclable catalysts, such as copper nanoparticles on charcoal, and alternative energy sources like ultrasound irradiation, further contribute to the development of sustainable synthetic methodologies for indazole derivatives. nih.govsamipubco.com These methods are not only environmentally friendly but also often offer advantages such as milder reaction conditions, shorter reaction times, and higher yields. nih.govrsc.org

Continuous Flow Processing for Enhanced Efficiency

The transition from traditional batch manufacturing to continuous flow processing marks a significant strategic advancement in the synthesis of this compound and its derivatives. While specific literature detailing the continuous flow synthesis of this exact molecule is not extensively published, the principles and efficiencies of this technology have been widely demonstrated for the synthesis of various substituted indazoles and other heterocyclic compounds. Flow chemistry offers substantial improvements in safety, process control, and scalability, addressing many of the challenges inherent in batch production of complex heterocycles.

The core advantages of continuous flow systems stem from their use of miniaturized reactors, such as tubing or microchannels, which provide a high surface-area-to-volume ratio. This characteristic facilitates superior heat and mass transfer compared to large-scale batch reactors. Consequently, highly exothermic reactions or those requiring precise temperature control—often encountered in the formation and functionalization of the indazole ring—can be managed with exceptional precision, minimizing the formation of impurities and enhancing product yield.

One of the most critical applications of flow chemistry in this context is the enhanced safety profile. The synthesis of indazoles can involve hazardous reagents or thermally unstable intermediates, such as diazonium salts or hydrazines. In a continuous flow setup, these reactive species are generated and consumed in situ within a confined reactor volume, preventing their accumulation and significantly reducing the risk of uncontrolled exothermic events or decomposition. This "on-demand" generation is a stark contrast to batch processes where large quantities of hazardous materials may be present at any given time.

Furthermore, flow chemistry enables access to reaction conditions that are often impractical or unsafe in batch mode, such as elevated temperatures and pressures. This expanded operational window can dramatically accelerate reaction rates, reducing residence times from hours to minutes. For instance, the cyclization steps common in indazole synthesis can be significantly expedited, leading to higher throughput and productivity. The scalability of a continuous flow process is also more straightforward; instead of redesigning large reactors, production can be increased by either extending the operational time of the system or by implementing a "numbering-up" approach, where multiple reactors are run in parallel.

Detailed research on related substituted indazoles highlights the tangible benefits of this approach. Studies have demonstrated versatile routes to a range of novel indazoles using flow reactors, achieving improved reproducibility and scalability, which is crucial for producing pharmaceutically relevant fragments.

The following interactive data table summarizes representative findings from the continuous flow synthesis of various substituted indazoles, illustrating the efficiency of the methodology.

| Reaction Type | Starting Materials | Temperature (°C) | Residence Time | Yield (%) |

|---|---|---|---|---|

| Cadogan Reductive Cyclization | Nitroaromatic Imine, Triethyl Phosphite | 150 | 1 h | 69-80 |

| Condensation/Cyclization | 2-Fluorobenzaldehyde, Methylhydrazine | 250 | ~20 min | Variable |

| Suzuki-Miyaura Coupling | Indazole Bromide, Pyrazole (B372694) Boronic Ester | 100 | 10 min | 96 |

| Fischer Indole Synthesis (Analogous Heterocycle) | Phenylhydrazine, Cyclohexanone | 230 | 20 s | 90 |

Data in the table is compiled from analogous reactions on substituted indazoles and related heterocycles to demonstrate the capabilities of flow chemistry.

Spectroscopic and Structural Characterization of 4 Bromo 5 Methyl 1h Indazole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 4-Bromo-5-methyl-1H-indazole, various NMR techniques are employed to analyze its proton, carbon, and nitrogen environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Tautomer Differentiation

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different protons in the molecule. A patent for the preparation of this compound reports the following chemical shifts: a singlet at 8.07 ppm for the H-3 proton, a doublet at 7.36-7.34 ppm (J = 8 Hz) for the H-7 proton, a doublet at 7.26-7.24 ppm (J = 8 Hz) for the H-6 proton, and a singlet at 2.50 ppm for the methyl group (CH₃) protons. google.com

The differentiation between the 1H and 2H tautomers of indazole derivatives is a key application of ¹H NMR. The chemical shifts of the protons, particularly the N-H proton, can vary significantly between the two forms. For instance, in unsubstituted 1H-indazole, the N-H proton appears at a chemical shift of approximately 13.04 ppm in DMSO-d₆. chemicalbook.com The position of this signal, along with the coupling patterns of the aromatic protons, allows for the unambiguous assignment of the predominant tautomeric form in solution. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.07 | s | - |

| H-7 | 7.36-7.34 | d | 8 |

| H-6 | 7.26-7.24 | d | 8 |

| CH₃ | 2.50 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| C-3 | 132-135 |

| C-3a | 123-125 |

| C-4 | 120-121 |

| C-5 | 120-121 |

| C-6 | ~126 |

| C-7 | 108-109 |

| C-7a | ~139 |

Nitrogen-14 and Nitrogen-15 Nuclear Magnetic Resonance (¹⁴N and ¹⁵N NMR) for Nitrogen Environment Characterization

¹⁴N and ¹⁵N NMR spectroscopy provide direct insight into the electronic environment of the nitrogen atoms within the indazole ring. ¹⁵N NMR is particularly useful for distinguishing between the pyrrole-type and pyridine-type nitrogen atoms present in the two tautomeric forms of indazole. researchgate.net There is a significant difference in the chemical shifts of these two types of nitrogen atoms, often exceeding 20 ppm, which allows for a reliable determination of the predominant tautomer. researchgate.net While ¹⁴N NMR can also be used, its signals are often broader due to the quadrupolar nature of the ¹⁴N nucleus. The use of advanced NMR techniques like gHMQC and gHMBC can aid in the assignment of ¹⁵N resonances. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-Br bonds.

The N-H stretching vibration in indazoles typically appears as a broad band in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. libretexts.org The C=C stretching vibrations of the aromatic ring usually give rise to bands in the 1400-1600 cm⁻¹ region. lumenlearning.com The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 515 and 690 cm⁻¹. lumenlearning.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100-3500 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (methyl) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-Br | Stretching | 515-690 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of indazole derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules. libretexts.org For this compound, potential fragmentation could involve the loss of the bromine atom or the methyl group.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For indazole derivatives, X-ray diffraction studies have been used to confirm the structures of different isomers and to understand the packing of molecules in the crystal lattice. nih.gov Such studies on this compound would provide definitive information about its solid-state architecture and confirm the tautomeric form present in the crystal.

Computational and Theoretical Investigations of 4 Bromo 5 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of indazole derivatives. It offers a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties.

Quantum Chemical Analysis of Molecular Structure and Electronic Distribution

DFT calculations are employed to determine the optimized geometric parameters of 4-Bromo-5-methyl-1H-indazole, such as bond lengths and angles. These theoretical values provide a detailed three-dimensional picture of the molecule's structure. For instance, DFT studies on related bromo-indazole derivatives, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have demonstrated a good correlation between calculated and experimentally determined structural parameters. researchgate.net

Beyond molecular geometry, DFT is used to analyze the electronic properties that govern the molecule's reactivity and interactions. Key aspects of this analysis include Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov For substituted indazoles, the distribution of these orbitals shows that the electron density is typically spread across the entire molecule. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas signify positive potential (electron-poor, prone to nucleophilic attack).

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for an Indazole Derivative

| Parameter | Value | Unit |

| HOMO Energy | -0.2675 | eV |

| LUMO Energy | -0.1809 | eV |

| HOMO-LUMO Gap (ΔE) | -0.0866 | eV |

| Chemical Hardness (η) | 2.2449 | eV |

| Electronegativity (χ) | - | - |

Note: Data is illustrative and based on findings for related heterocyclic compounds. irjweb.comnih.gov

Prediction of Spectroscopic Parameters (e.g., GIAO Calculations of Absolute Shieldings and Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic data, which is essential for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating NMR chemical shifts. acs.orgmdpi.com This approach computes the absolute magnetic shieldings of nuclei, which can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com

These calculations serve as a powerful tool to:

Confirm the assignment of complex NMR spectra. acs.org

Distinguish between different isomers or tautomers that may be difficult to resolve experimentally. mdpi.com

Understand the influence of substituents and solvent effects on chemical shifts. unn.edu.ng

Studies on various indazole and related heterocyclic systems have shown excellent agreement between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts, often with minimal error. acs.orgnih.gov

Table 2: Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts for an Indazole Derivative in DMSO

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| H-3 | 8.11 | 8.15 | 0.04 |

| H-4 | 7.76 | 7.72 | -0.04 |

| H-5 | 7.17 | 7.20 | 0.03 |

| H-6 | 7.39 | 7.41 | 0.02 |

| H-7 | 7.50 | 7.55 | 0.05 |

| N1-H | 13.10 | 13.05 | -0.05 |

Note: Data is illustrative, based on typical accuracy reported for GIAO calculations on indazole systems.

Studies on Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation, often found in indazole derivatives, are candidates for nonlinear optical (NLO) materials. These materials have applications in optoelectronics, including optical switching and data storage. malayajournal.org DFT calculations are instrumental in predicting the NLO properties of molecules by quantifying their response to an external electric field.

The key parameters calculated are the dipole moment (μ) and, most importantly, the first-order hyperpolarizability (β). A large β value indicates a strong NLO response. nih.gov Computational studies on bromo-substituted aromatic and heterocyclic compounds have shown that the presence and position of electron-donating and electron-withdrawing groups significantly influence the hyperpolarizability. nih.govresearchgate.net For a molecule like this compound, DFT can predict its potential as an NLO material by calculating these properties. researchgate.net

Table 3: Calculated NLO Properties for a Bromo-Indazole Derivative

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 5.85 | Debye |

| Mean Polarizability (α) | 4.195 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |

Note: Data is illustrative and based on findings for a related bromo-substituted heterocyclic compound. researchgate.netnih.gov

Tautomeric Equilibria and Relative Stability Analysis (1H- vs. 2H-Indazole)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on one of the two nitrogen atoms significantly affects the molecule's properties, including its reactivity and biological activity. nih.gov Computational chemistry is a crucial tool for determining the relative stability of these tautomers.

For the parent indazole and most substituted derivatives, theoretical calculations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netnih.gov This stability is often attributed to the greater aromaticity of the 1H form. researchgate.net High-level ab initio and DFT calculations have quantified this energy difference, with studies reporting the 1H-indazole to be more stable by approximately 3.6-4.1 kcal/mol in the gas phase. researchgate.net However, the relative stability can be influenced by factors such as substitution patterns and solvent effects. In some specific cases, intramolecular hydrogen bonding or dimerization can stabilize the 2H form. bgu.ac.il For this compound, it is strongly predicted that the 1H tautomer is the predominant and more stable form under normal conditions.

Mechanistic Insights from Computational Modeling for Reaction Pathways

DFT calculations are widely used to elucidate complex reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that are often inaccessible through experimental means alone. rsc.org For substituted indazoles, computational modeling can explain the regioselectivity of reactions such as alkylation or cross-coupling.

For example, in the alkylation of a bromo-indazole derivative, DFT studies can model the reaction pathways for substitution at the N1 versus the N2 position. These models can reveal that the preference for one isomer over the other is dictated by the stability of the transition states, which can be influenced by factors like the nature of the base, the solvent, and non-covalent interactions between the reactants. Such computational investigations are vital for optimizing synthetic procedures to achieve the desired product with high yield and selectivity.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves several steps:

Preparation of Ligand and Receptor: The 3D structure of this compound is computationally generated and its energy is minimized. A crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples numerous positions and orientations (poses) of the ligand within the active site of the protein.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. researchgate.net

The results of a docking study can predict whether this compound is likely to bind to a specific therapeutic target. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex, providing a rationale for its potential biological activity and guiding further chemical modifications to improve potency and selectivity. nih.gov

Ligand-Protein Interaction Profiling

Computational studies, primarily through molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the interaction patterns of indazole derivatives with their protein targets. These studies reveal that the indazole core frequently serves as a crucial anchor, forming key hydrogen bonds within the ATP-binding pocket of kinases.

A common interaction motif observed in docking studies of indazole-based kinase inhibitors is the formation of hydrogen bonds between the indazole nitrogen atoms and the hinge region of the kinase. nih.gov For instance, in studies of 1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), the N-H of the indazole ring was shown to form a hydrogen bond with the backbone carbonyl of Ala564, while one of the indazole nitrogen atoms formed a hydrogen bond with the backbone N-H of the same residue. nih.gov Similarly, in the case of Aurora kinase inhibitors, the indazole moiety was predicted to bind to hinge residues Glu211 and Ala213. nih.gov

Beyond the hinge region, substitutions on the indazole ring play a critical role in establishing additional interactions that enhance binding affinity and selectivity. Arylsulphonyl indazole derivatives targeting VEGFR2 kinase were stabilized by both hydrogen bonding and π–π stacking interactions. nih.gov The phenyl ring of the indazole moiety has been observed to participate in π–π stacking with phenylalanine residues, such as Phe489 in FGFR1. nih.gov

The following table summarizes representative ligand-protein interactions for various indazole derivatives as identified in computational studies.

| Indazole Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | ATP binding site residues | Hydrogen Bonding |

| 3-Aryl-indazole derivatives | Tropomyosin receptor kinase A (TrkA) | Not specified | Not specified |

| Arylsulphonyl indazoles | VEGFR2 Kinase | Hinge region residues | Hydrogen Bonding, π–π stacking |

| 1H-Indazol-3-amine derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) | Ala564, Glu562, Phe489, Asp641 | Hydrogen Bonding, π–π stacking, Hydrophobic Interactions |

| 3-Carboxamide indazoles | Renal cancer-related protein (PDB: 6FEW) | Not specified | Not specified |

| Substituted indazoles | Aromatase | Arg115, Met374 | Hydrogen Bonding |

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking and other computational methods are frequently employed to predict the binding modes of indazole derivatives and to estimate their binding affinities, often expressed as binding energy (in kcal/mol) or inhibitory constants (Kᵢ). These predictions are crucial for prioritizing compounds for synthesis and experimental testing. nih.gov

In a study on arylsulphonyl indazole derivatives targeting VEGFR2 kinase (PDB: 3EWH), the calculated interaction energies were in the range of -36.5 to -66.5 kcal/mol. nih.gov The orientation of the indazole ring within the binding pocket was found to be a critical determinant of the interaction profile. nih.gov For a series of novel 3-carboxamide indazole derivatives docked against a renal cancer-related protein (PDB: 6FEW), certain derivatives were identified as having the highest binding energies, indicating potentially stronger inhibition. nih.gov

Similarly, in the investigation of substituted indazole derivatives as potential anti-breast cancer agents targeting the aromatase enzyme, docking studies predicted binding affinities ranging from -7.7 to -8.0 kcal/mol for the most promising compounds. derpharmachemica.com These favorable binding energies were correlated with specific hydrogen bonding and hydrophobic interactions within the active site. derpharmachemica.com

The predictive power of these computational models is often validated by comparing the calculated affinities with experimentally determined values, such as the half-maximal inhibitory concentration (IC₅₀). For example, a series of 1H-indazole amide derivatives were evaluated as ERK1/2 inhibitors, and the computationally predicted activities were found to be in good agreement with the enzymatic and cellular assay results, with IC₅₀ values in the nanomolar to low micromolar range for the most potent compounds. nih.gov

The table below presents a summary of predicted binding affinities for different classes of indazole derivatives against their respective biological targets.

| Indazole Derivative Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) |

| Arylsulphonyl indazoles | VEGFR2 Kinase (3EWH) | -36.5 to -66.5 |

| Substituted indazoles | Aromatase | -7.7 to -8.0 |

| 3-Carboxamide indazoles | Renal cancer-related protein (6FEW) | Not specified (ranked by highest energy) |

| Indazole analogs | Anticancer target (2ZCS) | -6.80 to -7.45 |

It is important to note that while these studies on various indazole derivatives provide a strong theoretical framework for understanding the potential interactions of this compound, dedicated computational analysis of this specific compound is required to elucidate its precise binding modes and affinities with relevant biological targets.

Biological and Medicinal Chemistry Research Applications of 4 Bromo 5 Methyl 1h Indazole and Indazole Derivatives

Enzyme Modulation and Inhibition Studies

Indazole derivatives have been extensively studied as modulators of various enzymes critical to physiological and pathological processes. Their ability to interact with the active sites of these enzymes makes them attractive candidates for the development of novel therapeutic agents.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered therapeutic agents. While specific inhibitory data for 4-Bromo-5-methyl-1H-indazole is not extensively documented in the reviewed literature, the broader class of azole-containing compounds, including imidazole (B134444) and triazole derivatives, are well-known inhibitors of various CYP isoforms.

Imidazole-containing drugs often exhibit a tendency to inhibit hepatic metabolizing CYP enzymes. For instance, several antifungal agents with an imidazole moiety have demonstrated nonselective inhibition of P450s. The mechanism of inhibition often involves the coordination of a nitrogen atom in the azole ring to the heme iron of the cytochrome P450 enzyme, leading to a reversible, competitive inhibition.

The inhibitory profiles of several imidazole derivatives against various CYP450 isoenzymes are presented below. It is important to note that these are examples from the broader class of azole-containing compounds and not specific to this compound.

Table 1: Inhibitory Potency (Ki, µM) of Select Imidazole Derivatives on Human Cytochrome P450 Isoforms

| Compound | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP2E1 | CYP3A4 |

|---|---|---|---|---|---|---|---|

| Clotrimazole | - | - | - | - | - | - | 0.02 |

| Miconazole | - | 0.05 | - | 0.05 | 0.70 | - | 0.03 |

| Sulconazole | 0.4 | 0.04 | 0.01 | 0.008 | 0.40 | - | - |

| Tioconazole | 0.4 | - | - | 0.04 | - | 0.4 | 0.02 |

Data sourced from studies on antifungal imidazole derivatives.

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. The indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors. Specifically, indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases.

Deregulated FGFR signaling is implicated in the progression of various cancers. Research has led to the development of numerous indazole-based compounds that target FGFR1 and FGFR2. For example, a series of 1H-indazole-based derivatives were found to inhibit FGFR1-3 in the micromolar range. Structure-activity relationship (SAR) studies have shown that modifications at different positions of the indazole ring can significantly impact potency and selectivity. While specific data on this compound as a kinase inhibitor is limited, the foundational indazole structure is a key component of many potent FGFR inhibitors.

One study identified an indazole-based pharmacophore that demonstrated encouraging levels of inhibition against FGFR kinases. Optimization of a hit compound led to a library of fragments with varying potencies against FGFR1, FGFR2, and FGFR3.

Table 2: In Vitro Inhibitory Activity of Representative Indazole-Based Compounds Against FGFR Kinases

| Compound | FGFR1 IC50 (µM) | FGFR2 IC50 (µM) | FGFR3 IC50 (µM) |

|---|---|---|---|

| Indazole Derivative 1 | 2.0 ± 0.4 | 0.8 ± 0.3 | 4.5 ± 1.6 |

| Indazole Derivative 2 | >100 | 3.0 | 51 |

IC50 values represent the concentration required for 50% inhibition. Data from studies on indazole-based FGFR inhibitors.

Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycles of many pathogens, including viruses. Indazole derivatives have been investigated as inhibitors of viral proteases, such as HIV protease and the SARS-CoV-2 main protease (MPro).

Cyclic ureas containing 3-aminoindazole moieties have been shown to be extremely potent inhibitors of HIV protease, with some compounds exhibiting Ki values in the sub-nanomolar range. More recently, novel thiazolyl-indazole derivatives have been evaluated for their ability to inhibit the SARS-CoV-2 MPro, an enzyme crucial for viral replication. One such derivative, containing a phenylthiazole moiety, inhibited MPro activity with an IC50 of 92.9 μM. These findings highlight the potential of the indazole scaffold in the development of antiviral agents targeting proteases.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.

The indazole scaffold has been identified as a key structural motif for potent IDO1 inhibitors. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activities against IDO1. One of the most potent compounds from this series displayed an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a cellular assay. These findings suggest that 1H-indazole derivatives have the potential to be developed as novel cancer immunotherapeutics.

Table 3: IDO1 Inhibitory Activity of a Representative 4,6-Substituted-1H-indazole Derivative

| Assay Type | IC50 (µM) |

|---|---|

| Enzymatic Assay | 0.74 |

| HeLa Cell-Based Assay | 1.37 |

IC50 values represent the concentration required for 50% inhibition. Data from a study on 4,6-substituted-1H-indazoles as IDO1 inhibitors.

Antimicrobial Activity Investigations

The rise of antimicrobial resistance has created an urgent need for the discovery and development of new antibacterial agents. Indazole and its derivatives have been explored for their potential antimicrobial properties.

A number of studies have demonstrated the antibacterial activity of indazole derivatives against a range of Gram-positive and Gram-negative bacteria. For instance, a series of N-methyl-3-aryl indazoles showed activity against bacterial strains such as Escherichia coli and Bacillus cereus.

Of particular relevance, a series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. These compounds were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein. The results indicated that this series of compounds exhibited notable antibacterial activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. Some of the synthesized compounds also displayed moderate activity against Staphylococcus aureus and Escherichia coli.

Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of a Select 4-Bromo-1H-indazole Derivative Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus pyogenes | 4 |

| Staphylococcus aureus | >64 |

| Escherichia coli | >64 |

Data from a study on 4-bromo-1H-indazole derivatives as FtsZ inhibitors.

Antifungal Properties

The emergence of drug-resistant fungal strains necessitates the search for new antifungal agents. nih.gov Indazole derivatives have been identified as a promising class of compounds with significant antifungal potential. nih.gov Research has shown that specific substitutions on the indazole ring are crucial for enhancing anticandidal activity. nih.gov

A series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives were synthesized and evaluated for their antifungal properties. nih.gov Within this series, an analog featuring a 5-bromo substitution on the indazole ring demonstrated significant in vitro activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. nih.gov This highlights the positive contribution of bromine substitution to the antifungal efficacy of indazole-based compounds. nih.gov

Further studies have explored other bromo-indazole derivatives. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against seven different phytopathogenic fungi than the commercial fungicide boscalid. nih.gov Another related compound, N-(2-(6-Bromo-5-methyl-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbox-amide, was also synthesized and tested, indicating the ongoing investigation into derivatives of this compound for antifungal applications. nih.gov

The mechanism of action for many azole-based antifungals, a class to which some indazole derivatives are related, involves the inhibition of cytochrome P450 14α-demethylase (CYP51). nih.govbeilstein-journals.org This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. beilstein-journals.org By disrupting this pathway, these compounds compromise the integrity of the cell membrane, leading to an antifungal effect. nih.gov

Table 1: Antifungal Activity of Selected Indazole Derivatives

| Compound | Target Organism(s) | Observed Activity |

|---|---|---|

| Indazole analog with 5-bromo substitution | Candida spp., Aspergillus spp. | Exhibited significant antifungal activity. nih.gov |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Seven phytopathogenic fungi | Displayed higher antifungal activity than boscalid. nih.gov |

| 3-phenyl-1H-indazole carboxamides (e.g., 10g) | C. albicans, C. glabrata | Demonstrated broad anticandidal activity. nih.gov |

Antileishmanial Agent Development

Leishmaniasis remains a significant global health problem, and current treatments are hampered by issues of toxicity and emerging drug resistance. nih.gov This has spurred research into new chemical entities, with indazole derivatives showing promise as potential antiprotozoal agents. nih.gov

Building on previous findings of antiprotozoal activity in indazole compounds, a study evaluated twenty 2-benzyl-5-nitroindazolin-3-one derivatives for their in vitro activity against Leishmania amazonensis. nih.gov The investigation aimed to identify compounds with potent growth inhibitory effects on the parasite while exhibiting low cytotoxicity to mammalian cells. nih.gov

The results were promising, with four of the tested compounds showing activity against intracellular amastigotes comparable to the standard drug Amphotericin B. nih.gov The most effective compound identified was 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), which had a 50% inhibitory concentration (IC50) of 0.46 ± 0.01 µM against amastigotes and a high selectivity index of 875. nih.gov A structure-activity relationship (SAR) analysis revealed that hydrophilic fragments substituted at position 1 of the 2-benzyl-5-nitroindazolin-3-one core were key to improving the selective activity of this series of compounds. nih.gov

Anti-inflammatory Research Potential

Indazole and its derivatives have long been investigated for their anti-inflammatory properties. nih.govresearchgate.net In fact, commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as Benzydamine and Bendazac feature the 1H-indazole scaffold, underscoring its therapeutic relevance. researchgate.net The compound this compound is specifically noted as a building block utilized in the development of novel anti-inflammatory drugs. chemimpex.com

Research into the anti-inflammatory mechanisms of indazoles suggests they may act through multiple pathways. Studies on indazole, 5-aminoindazole, and 6-nitroindazole (B21905) have revealed significant anti-inflammatory activity, which may be attributed to their interaction with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov Computational studies have further supported this hypothesis, with molecular docking simulations showing that 1H-indazole analogs can bind effectively within the active site of the COX-2 enzyme. researchgate.netscispace.com Compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) substitutions showed particularly strong binding results in these models. researchgate.net

Anticancer Research Applications

The indazole core is a key feature in several FDA-approved small molecule anticancer drugs, making it a privileged scaffold in oncology research. researchgate.netnih.gov Derivatives of indazole have been shown to possess significant anticancer activity through various mechanisms. nih.gov

A wide array of indazole derivatives have demonstrated potent growth-inhibitory and cytotoxic effects against various human cancer cell lines. For example, one study synthesized a series of indazole derivatives where compound 2f showed potent antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. nih.gov Another investigation of novel indazole derivatives identified compounds 6f, 6i, 6j, 6s, and 6n as the most effective, with mean GI50 (50% growth inhibition) values of 0.77, 0.86, 1.05, 1.05, and 1.07 µM, respectively, across four tested human cancer cell lines. aun.edu.eg

Specifically, certain derivatives have shown selectivity for particular cancer types. Compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing much lower toxicity to normal human embryonic kidney cells (HEK-293). nih.govdntb.gov.ua Similarly, the 3-amino-1H-indazole derivative W24 displayed broad-spectrum antiproliferative activity against four cancer cell lines with IC50 values between 0.43 and 3.88 µM. nih.gov The use of 5-Bromo-7-methyl-1H-indazole as a precursor allows for the generation of compound libraries that can be screened for activity against diverse cancer cell lines.

Table 2: Cytotoxic Activity of Selected Indazole Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line(s) | IC50 / GI50 Value (µM) |

|---|---|---|

| Compound 2f | Various cancer cell lines | 0.23 – 1.15 nih.gov |

| Compound 6f | Panel of 4 cell lines | 0.77 (Mean GI50) aun.edu.eg |

| Compound 6o | K562 (Leukemia) | 5.15 nih.govdntb.gov.ua |

| Compound W24 | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43 – 3.88 nih.gov |

A primary mechanism through which indazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govaun.edu.eg Compound 2f , for instance, was found to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.gov This effect was associated with the activation of the intrinsic mitochondrial apoptotic pathway, evidenced by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, compounds 6f, 6n, and 6s were shown to induce apoptosis through the overexpression of cytochrome C, a key event in the intrinsic apoptotic pathway. aun.edu.eg The derivative W24 also induced apoptosis in HGC-27 cells by regulating proteins such as Cyclin B1, BAD, and Bcl-xL, and by causing changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential. nih.gov Further research confirmed that another active compound, 6o , affects apoptosis by potentially inhibiting members of the Bcl-2 family. nih.govbohrium.com

Indazole derivatives can function as potent anticancer agents by targeting and modulating key cellular signaling pathways that are often dysregulated in cancer. nih.gov Many indazole-based molecules have been developed as kinase inhibitors, which interfere with signaling cascades controlling cell growth, proliferation, and survival. nih.govnih.gov

One of the most significant pathways targeted by these compounds is the PI3K/AKT/mTOR pathway, which is commonly overactive in tumor cells. nih.gov A series of 3-amino-1H-indazole derivatives were specifically designed as inhibitors of this pathway, with the compound W24 demonstrating the ability to inhibit proliferation and induce cell cycle arrest. nih.gov This compound also suppressed the migration and invasion of cancer cells by downregulating proteins associated with the epithelial-mesenchymal transition (EMT) pathway. nih.gov

Other research has shown that potent indazole derivatives can inhibit multiple kinases, including the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and c-Met. aun.edu.eg The ability of these compounds to interfere with multiple oncogenic pathways, such as the p53/MDM2 pathway, highlights their potential as multi-targeted anticancer agents. nih.govbohrium.com

Structure-Activity Relationship (SAR) Studies and Lead Compound Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For the indazole scaffold, SAR studies have been instrumental in the development of potent and selective inhibitors for various biological targets, particularly protein kinases. nih.gov The process involves systematically modifying different positions of the indazole ring and its substituents to identify key structural features that govern target binding and efficacy. This iterative process of synthesis and biological testing is central to lead optimization, where an initial "hit" compound is refined into a clinical candidate. nih.gov

The indazole core offers several positions (N1, N2, C3, C4, C5, C6, and C7) for chemical modification, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule. For instance, substitutions on the N1 position of the indazole ring often influence the compound's solubility and metabolic stability, while modifications at the C3 and C5 positions are frequently used to achieve direct interactions with the target protein, thereby enhancing potency and selectivity. nih.govacs.org

A key area where SAR of indazole derivatives has been extensively explored is in the development of kinase inhibitors for cancer therapy. rsc.org Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The indazole structure serves as an effective "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket. mdpi.com

Examples of SAR in Indazole-Based Kinase Inhibitors:

ERK1/2 Inhibitors: In the development of inhibitors for Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a series of 1H-indazole amides were synthesized. SAR studies revealed that specific substitutions on the amide portion and the indazole ring were critical for both enzymatic and cellular activity. nih.govnih.gov

ROCK-II Inhibitors: For Rho-associated kinase II (ROCK-II), SAR studies on indazole piperazine (B1678402) and piperidine (B6355638) derivatives showed that 2-amino substituted analogs were potent but also inhibited CYP3A4, a key metabolic enzyme. This led to the optimization of compounds with greater selectivity for ROCK-II over CYP3A4, highlighting the importance of SAR in mitigating off-target effects. nih.gov

IDO1 Inhibitors: In targeting Indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis of 3-substituted 1H-indazoles indicated that the presence of the 1H-indazole ring combined with a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity. nih.gov

The process of lead optimization involves refining these initial SAR insights. Once a potent lead compound is identified, further modifications are made to improve its drug-like properties, such as solubility, metabolic stability, oral bioavailability, and to reduce toxicity. For example, optimization of an initial indazole hit for Interleukin-2-inducible T-cell kinase (ITK) involved modifying substituents to enhance binding energy and selectivity, leading to compounds with significantly improved potency. nih.gov

| Target | Indazole Series | Key SAR Findings | Reference Compound Example | Potency (IC50) |

|---|---|---|---|---|

| ERK1/2 | 1H-Indazole Amides | Advanced compounds showed good enzymatic and cellular activity toward ERK1/2. | Compound 118 | 9.3 ± 3.2 nM |

| ROCK-II | Indazole Piperazine Analogs | 2-amino substitutions increased potency but also CYP3A4 inhibition. | SR-1459 | 13 nM |

| IDO1 | 3-substituted 1H-indazoles | 1H-indazole ring and a C3-carbohydrazide moiety were crucial for activity. | Compound 121 | 720 nM |

| FGFR1 | 3,5-disubstituted 1H-indazoles | A dichlorophenyl group at C3 and a bulky amine at C5 enhanced potency. | Compound 1 | 100 nM |

| CCR4 (Allosteric) | Indazole Arylsulfonamides | Methoxy/hydroxyl at C4 and 5-chlorothiophene-2-sulfonamide (B1586055) at N3 were optimal. | GSK2239633A (Compound 6) | Potent antagonist activity |

Use as Chemical Probes for Elucidating Biological Pathways

Beyond their direct therapeutic potential, well-characterized molecules like indazole derivatives can serve as valuable chemical probes. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study the target's function in cells and organisms. researchgate.net By inhibiting or activating a target protein with high specificity, a chemical probe can help to elucidate the protein's role in complex biological signaling pathways. nih.gov

The development of a chemical probe from a lead compound requires rigorous validation to ensure its utility. An ideal probe must demonstrate high potency against its intended target, significant selectivity over other related proteins, and proven engagement with the target in a cellular context. nih.gov

Indazole-based inhibitors, due to their successful optimization against specific targets like kinases, are well-suited for development into chemical probes. For instance, a highly selective indazole-based inhibitor of a particular kinase can be used to dissect signaling cascades. Researchers can treat cells with the probe and observe the downstream consequences, thereby mapping the specific contributions of that kinase to cellular processes like proliferation, apoptosis, or migration. nih.gov

One key application is in target validation, where chemical probes are used to confirm that inhibiting a specific protein has a desired therapeutic effect. For example, a potent and selective indazole-based inhibitor of the PI3K/AKT/mTOR pathway can be used to study the effects of blocking this pathway in cancer cells. nih.gov Such studies have shown that these inhibitors can induce cell cycle arrest and apoptosis, providing strong evidence that the PI3K/AKT/mTOR pathway is a valid target for anti-cancer drug development. nih.gov

Furthermore, chemical probes can be modified to create more advanced research tools. For example, a "clickable" alkyne or azide (B81097) handle can be attached to the indazole scaffold, allowing the probe to be covalently linked to fluorescent tags or affinity resins after it has bound to its target inside a cell. This technique, known as activity-based protein profiling (ABPP), enables the visualization, isolation, and identification of the probe's cellular targets, confirming target engagement and potentially discovering new "off-targets."

| Indazole Derivative Type | Target Pathway | Biological Question Addressed | Key Finding |

|---|---|---|---|

| 3-amino-1H-indazole derivatives | PI3K/AKT/mTOR signaling | What is the effect of inhibiting the PI3K/AKT/mTOR pathway in gastric cancer cells? | Inhibition leads to G2/M cell cycle arrest, apoptosis, and reduced cell migration. nih.gov |

| Indazole-based microtubule inhibitors | Tubulin polymerization / Cell division | Can the indazole scaffold be used to target the colchicine (B1669291) binding site on β-tubulin? | Indazoles with a 3,4,5-trimethoxyphenyl substituent are potent microtubule-targeting agents. nih.gov |

| N-phenyl-1H-indazole-1-carboxamides | Cell cycle regulation | How do these compounds inhibit cancer cell proliferation? | Causes a marked increase of cells in the G0-G1 phase by affecting the phosphorylation of the Retinoblastoma Protein (pRb). nih.gov |

Advanced Applications and Future Research Directions for 4 Bromo 5 Methyl 1h Indazole

Exploration in Material Science for Optoelectronic Properties

The field of material science is actively exploring heterocyclic compounds for use in advanced materials, including polymers and nanomaterials with tailored properties. chemimpex.com While research directly focused on the optoelectronic properties of 4-Bromo-5-methyl-1H-indazole is still emerging, the broader class of halogenated indazole derivatives shows significant promise. The presence and position of halogen substituents on the indazole ring can modify a compound's electronic properties, making these structures valuable building blocks for organic semiconductors and materials for optoelectronic devices. chemblink.com

For instance, related compounds like 5-bromo-4-fluoro-1-methyl-1H-indazole are investigated for their potential in applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). chemblink.com The ability to fine-tune the electronic structure by varying the halogen atoms allows researchers to optimize material performance. chemblink.com The stability and reactivity of this compound make it a candidate for synthesis of innovative compounds for various industrial applications. chemimpex.com Future studies may focus on synthesizing polymers or organic dyes incorporating the this compound moiety and characterizing their photophysical properties, such as absorption, emission, and charge-transport capabilities.

Table 1: Physicochemical Properties of Related Halogenated Indazoles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| This compound | 926922-40-9 | C8H7BrN2 | 211.06 | N/A |

| 4-Bromo-5-fluoro-1H-indazole | 1056264-22-2 | C7H4BrFN2 | 215.02 | 332.2±22.0 |

| 5-Bromo-4-fluoro-1-methyl-1H-indazole | 1784678-61-0 | C8H6BrFN2 | 229.05 | 293.4±20.0 |

Identification and Validation of Novel Biological Targets

Indazole derivatives are known to possess a wide range of pharmacological activities, and the core indazole structure is found in numerous biologically active molecules. nih.gov As a key intermediate, this compound is used in the synthesis of new therapeutic agents, particularly for developing novel anti-cancer and anti-inflammatory drugs. chemimpex.com A primary direction for future research is to use this compound as a scaffold to build libraries of diverse molecules for screening against new and unexploited biological targets.